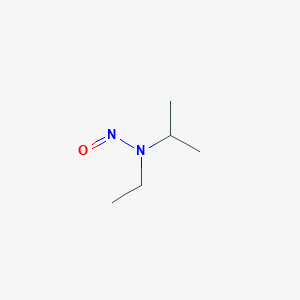

Diethylamine, 1-methyl-N-nitroso-

Description

The exact mass of the compound Diethylamine, 1-methyl-N-nitroso- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethylamine, 1-methyl-N-nitroso- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethylamine, 1-methyl-N-nitroso- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethyl-N-propan-2-ylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4-7(6-8)5(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGZTNNNXAUZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167572 | |

| Record name | Diethylamine, 1-methyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.38 [mmHg] | |

| Record name | N-Nitrosoethylisopropylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16339-04-1 | |

| Record name | Diethylamine, 1-methyl-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylamine, 1-methyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethyl-N-Nitroso-2-Propanamine solution | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-N-NITROSO-2-PROPANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87X09OI7LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Nitroso-N-methyl-N'-ethylamine (NMEA) for Researchers and Drug Development Professionals

Introduction: The Emergence of a Genotoxic Impurity

N-Nitroso-N-methyl-N'-ethylamine (NMEA), a member of the N-nitrosamine class of compounds, has garnered significant attention within the pharmaceutical industry and regulatory bodies. Classified as a probable human carcinogen based on extensive animal studies, NMEA represents a critical process-related impurity that can arise during the synthesis and storage of pharmaceutical products.[1][2][3] Its potential to form at trace levels, coupled with its potent carcinogenic activity, necessitates a thorough understanding of its chemical characteristics, formation mechanisms, and robust analytical control strategies. This guide provides a comprehensive technical overview of NMEA, designed to equip researchers, scientists, and drug development professionals with the essential knowledge to navigate the challenges associated with this critical impurity.

Chemical Identity and Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental properties. NMEA is a volatile, yellow, oily liquid under standard conditions.[1] A comprehensive summary of its identifiers and physicochemical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | N-ethyl-N-methylnitrous amide | PubChem[1] |

| Synonyms | N-Nitrosoethylmethylamine, Ethylmethylnitrosamine, N-Methyl-N-nitrosoethanamine | PubChem[1] |

| CAS Number | 10595-95-6 | PubChem[1] |

| Molecular Formula | C₃H₈N₂O | PubChem[1] |

| Molecular Weight | 88.11 g/mol | PubChem[1] |

| Appearance | Yellow liquid/Pale yellow oil | PubChem[1] |

| Boiling Point | 163 °C at 747 mm Hg | PubChem[1] |

| Density | 0.9448 g/cm³ at 18 °C | ChemicalBook[4] |

| Solubility | Soluble in water (30%), organic solvents, and lipids | PubChem[1] |

| logP (Octanol/Water) | 0.04 | PubChem[1] |

| Stability | Stable at room temperature in neutral or alkaline aqueous solutions in the dark; less stable in acidic solutions; light-sensitive, especially to UV light. | PubChem[1] |

| SMILES | CCN(C)N=O | PubChem[1] |

| InChI | InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3 | PubChem[1] |

Synthesis of N-Nitroso-N-methyl-N'-ethylamine

While not intentionally produced in pharmaceutical manufacturing, the synthesis of NMEA as a reference standard is crucial for analytical method development and toxicological studies. The primary route of synthesis involves the nitrosation of N-ethyl-N-methylamine.

General Reaction Scheme

The formation of NMEA occurs through the reaction of a secondary amine (N-ethyl-N-methylamine) with a nitrosating agent, typically derived from a nitrite salt (e.g., sodium nitrite) under acidic conditions.[5]

Caption: General reaction for the synthesis of NMEA.

Experimental Protocol for Laboratory Synthesis

The following protocol is a representative example for the synthesis of NMEA and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment, given the carcinogenic nature of the product.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N-ethyl-N-methylamine (1 mole equivalent) in a suitable solvent (e.g., water or dichloromethane). Cool the mixture to 0-5 °C in an ice bath.

-

Acidification: Slowly add a solution of hydrochloric acid (or another suitable acid) to the stirred amine solution, maintaining the temperature below 10 °C.

-

Nitrosation: Prepare a solution of sodium nitrite (1 mole equivalent) in water. Add this solution dropwise to the cold, acidified amine solution over 30-60 minutes, ensuring the temperature remains between 0-10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) or a suitable chromatographic technique.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. If an organic solvent was used, separate the organic layer. If the reaction was performed in water, extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) multiple times.

-

Purification: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude NMEA can be further purified by vacuum distillation to yield a pale yellow oil.

Toxicology and Carcinogenicity

NMEA is classified as a probable human carcinogen.[1][3] This classification is based on animal studies that have demonstrated its ability to induce tumors. The mechanism of carcinogenicity for many nitrosamines involves metabolic activation.

Mechanism of Carcinogenic Action

The carcinogenicity of N-nitrosamines is attributed to their metabolic activation by cytochrome P450 enzymes in the liver.[1] This process involves α-hydroxylation, leading to the formation of an unstable intermediate that ultimately generates a reactive diazonium ion. This electrophilic species can then alkylate DNA, leading to mutations and the initiation of cancer if not repaired.[1]

Caption: Metabolic activation pathway of NMEA leading to carcinogenicity.

Formation in Pharmaceutical Products

The presence of NMEA in pharmaceutical products is unintentional and arises from the reaction of susceptible amine-containing molecules with nitrosating agents.

Key Factors for Formation

The formation of NMEA is influenced by several factors:

-

Presence of Secondary or Tertiary Amines: The active pharmaceutical ingredient (API) itself, its degradation products, or impurities can contain secondary or tertiary amine functionalities that are precursors to NMEA.

-

Presence of Nitrosating Agents: Nitrite impurities in raw materials, excipients, or even water used in the manufacturing process are common sources of nitrosating agents.[2]

-

Reaction Conditions: Acidic pH and elevated temperatures can accelerate the rate of nitrosamine formation.

Caption: Key factors influencing the formation of NMEA in pharmaceuticals.

Analytical Methodologies for Detection and Quantification

Due to the low acceptable intake limits for nitrosamines, highly sensitive and specific analytical methods are required for their detection and quantification in pharmaceutical products. The most common techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of nitrosamines due to its high sensitivity and selectivity.

-

Sample Weighing: Accurately weigh a suitable amount of the powdered drug product or API into a centrifuge tube.

-

Extraction: Add a suitable extraction solvent (e.g., methanol, dichloromethane, or a mixture of water and an organic solvent).

-

Homogenization: Vortex or sonicate the sample to ensure complete extraction of the nitrosamines.

-

Centrifugation: Centrifuge the sample to pelletize any undissolved excipients.

-

Filtration: Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.

| Parameter | Typical Value |

| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |

| Gradient | A suitable gradient to separate NMEA from other components |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 1 - 10 µL |

| Ionization Source | Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI) |

| MS/MS Transitions | Precursor ion (m/z) → Product ion (m/z) (specific for NMEA) |

| Collision Energy | Optimized for the specific MS/MS transition of NMEA |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is another highly sensitive technique suitable for the analysis of volatile nitrosamines like NMEA.

Sample preparation for GC-MS/MS is similar to that for LC-MS/MS, with the final extract being in a volatile organic solvent compatible with GC analysis.

| Parameter | Typical Value |

| GC Column | Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | A temperature gradient to ensure good separation |

| Carrier Gas | Helium |

| Ionization Source | Electron Ionization (EI) |

| MS/MS Transitions | Precursor ion (m/z) → Product ion (m/z) (specific for NMEA) |

| Collision Energy | Optimized for the specific MS/MS transition of NMEA |

Regulatory Landscape and Control Strategies

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of nitrosamine impurities in pharmaceutical products.[6][7]

Risk Assessment and Mitigation

Manufacturers are required to perform a comprehensive risk assessment to identify the potential for nitrosamine formation in their products.[6][7] This involves a thorough evaluation of the manufacturing process, raw materials, and storage conditions.

Mitigation strategies include:

-

Process Optimization: Modifying reaction conditions (e.g., pH, temperature) to minimize nitrosamine formation.

-

Raw Material Control: Sourcing raw materials with low nitrite content.

-

Use of Scavengers: Incorporating antioxidants or other scavengers that can inhibit the nitrosation reaction.

Conclusion

N-Nitroso-N-methyl-N'-ethylamine is a critical genotoxic impurity that poses a significant challenge to the pharmaceutical industry. A thorough understanding of its chemical properties, formation mechanisms, and toxicology is paramount for ensuring patient safety. The implementation of robust and sensitive analytical methods, coupled with a proactive risk-based approach to manufacturing process control, is essential for mitigating the presence of NMEA in drug products. This guide serves as a foundational resource for professionals dedicated to upholding the highest standards of quality and safety in drug development and manufacturing.

References

-

PubChem. N-Nitrosomethylethylamine. National Center for Biotechnology Information. [Link]

-

U.S. Food and Drug Administration. Control of Nitrosamine Impurities in Human Drugs. [Link]

-

European Medicines Agency. Nitrosamine impurities. [Link]

-

CABI Digital Library. Carcinogenic effects of N-nitroso compounds in the environment. [Link]

-

Organic Syntheses. n-nitrosomethylaniline. [Link]

-

ResolveMass Laboratories Inc. Nitrosamine formation mechanism from Nitrates and Amines. [Link]

-

Veeprho. Chemistry for The Formation of Nitrosamines. [Link]

Sources

N-Nitrosoethylisopropylamine (NEIPA): A Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Nitrosoethylisopropylamine (NEIPA), a member of the N-nitrosamine class of compounds, has garnered significant attention within the pharmaceutical and chemical research sectors. Initially identified as a potential process-related impurity in certain pharmaceutical products, its genotoxic potential necessitates a thorough understanding of its chemical properties, synthesis, metabolism, and analytical determination. This technical guide provides an in-depth overview of NEIPA, catering to researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound for risk assessment, quality control, and research purposes.

Part 1: Chemical Identification and Nomenclature

A clear and unambiguous identification of a chemical entity is the foundation of all scientific discourse. This section delineates the nomenclature and key identifiers for N-Nitrosoethylisopropylamine.

CAS Number

The Chemical Abstracts Service (CAS) Registry Number for N-Nitrosoethylisopropylamine is 16339-04-1 .[1][2] This unique numerical identifier is crucial for database searches and regulatory submissions.

Nomenclature

While the topic name "Diethylamine, 1-methyl-N-nitroso-" is a valid, albeit less common, synonym, the compound is more frequently referred to by the following names:

-

Systematic IUPAC Name: N-Ethyl-N-nitroso-2-propanamine[2][3]

-

Other Synonyms: Ethylisopropylnitrosamine, N-Ethyl-N-isopropylnitrous amide, 1-Methyl-N-nitrosodiethylamine[2][5][6]

Understanding these various synonyms is essential for conducting comprehensive literature and database searches.

Chemical Structure and Properties

The molecular structure of NEIPA consists of a nitroso group (-N=O) attached to a nitrogen atom which is also bonded to an ethyl group and an isopropyl group.

Table 1: Physicochemical Properties of N-Nitrosoethylisopropylamine (NEIPA)

| Property | Value | Source |

| Molecular Formula | C5H12N2O | [1][5] |

| Molecular Weight | 116.16 g/mol | [1][5] |

| Appearance | Light yellow to yellow liquid | [2] |

| Boiling Point | 217.23°C (rough estimate) | [2] |

| Solubility | Soluble in Methanol | [2] |

| Storage | Store in a freezer, under -20°C, sealed in dry conditions. Light sensitive. | [2] |

Part 2: Synthesis and Formation

The primary route for the synthesis of N-nitrosamines, including NEIPA, involves the reaction of a secondary amine with a nitrosating agent.

General Synthetic Pathway

The most common laboratory and industrial synthesis of NEIPA involves the reaction of its precursor, ethylisopropylamine (a secondary amine), with nitrous acid (HNO₂).[7][8][9] Nitrous acid is typically generated in situ from the acidification of a nitrite salt, such as sodium nitrite (NaNO₂), due to its instability.[7][8]

The overall reaction can be summarized as:

(CH₃CH₂)NH(CH(CH₃)₂) + HNO₂ → (CH₃CH₂)N(N=O)(CH(CH₃)₂) + H₂O

Ethylisopropylamine + Nitrous Acid → N-Nitrosoethylisopropylamine + Water

Experimental Protocol (General)

The following is a generalized, illustrative protocol for the synthesis of N-nitrosamines. Caution: N-nitrosamines are potent carcinogens and should only be handled by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).

-

Dissolution of the Amine: Dissolve ethylisopropylamine in a suitable solvent (e.g., water or an organic solvent) and cool the solution in an ice bath (0-5 °C).

-

Acidification: Slowly add a mineral acid (e.g., hydrochloric acid) to the cooled amine solution with constant stirring.

-

Nitrosation: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the acidified amine solution while maintaining the low temperature. The rate of addition should be controlled to prevent a rapid rise in temperature.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Once the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent (e.g., dichloromethane). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation.

A patent for a general method of preparing N-nitrosamines describes reacting a secondary amine with nitric oxide under superatmospheric pressure as an alternative to using nitrous acid.[10] Another approach involves the reaction of secondary amines with a nitroalkane in the presence of a catalyst and an oxidant.[11]

Part 3: Toxicology and Metabolic Activation

N-nitrosamines as a class are well-established as potent carcinogens in various animal species, and NEIPA is considered a probable human carcinogen.[4] Its toxicity is intrinsically linked to its metabolic activation.

Mechanism of Genotoxicity: The Role of α-Hydroxylation

The genotoxicity of many N-nitrosamines, including NEIPA, is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes.[12][13][14] The key initial step in this activation is the enzymatic hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group.[3][4][12]

A recent study highlighted that the mutagenicity and DNA damage potential of NEIPA are significantly greater than that of N-nitrosodiisopropylamine (NDIPA).[4] This difference is attributed to the presence of an additional α-hydrogen in NEIPA, making it more susceptible to this critical α-hydroxylation step.[4] Oxidation at the α-hydrogen is a crucial step in the formation of mutagens from N-nitrosamines.[4]

Metabolic Pathway

The metabolic activation of NEIPA is believed to follow the general pathway for dialkylnitrosamines:

-

α-Hydroxylation: CYP enzymes, likely including members of the CYP2A and CYP2E families, catalyze the hydroxylation of either the ethyl or the isopropyl group at the α-carbon.[12]

-

Formation of Unstable Intermediates: The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes.

-

Generation of Electrophilic Species: This decomposition generates highly reactive electrophilic species, such as diazonium ions or carbocations.

-

DNA Adduct Formation: These electrophiles can then react with nucleophilic sites on DNA bases, forming DNA adducts.

-

Mutagenesis and Carcinogenesis: If not repaired by cellular DNA repair mechanisms, these adducts can lead to miscoding during DNA replication, resulting in mutations and potentially initiating carcinogenesis.

Studies on human lymphoblastoid TK6 cells expressing human CYP2A6 have shown that NEIPA induces concentration-dependent increases in markers of DNA damage and genotoxicity.[12]

Part 4: Analytical Methodology

The detection and quantification of trace levels of NEIPA, particularly in pharmaceutical matrices, require highly sensitive and specific analytical methods. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[15][16][17][18][19][20][21][22][23]

LC-MS/MS Method for the Determination of NEIPA in Valsartan

The following is a representative workflow for the analysis of NEIPA in a drug substance like valsartan, based on established methodologies.[16][19][20]

4.1.1. Sample Preparation

-

Weighing: Accurately weigh a specified amount of the valsartan drug substance or powdered tablets.

-

Dissolution/Extraction: Dissolve and extract the sample in a suitable solvent, such as methanol or a methanol/water mixture. Sonication is often used to ensure complete dissolution and extraction.

-

Centrifugation and Filtration: Centrifuge the sample to pellet any undissolved excipients. Filter the supernatant through a 0.22 µm syringe filter to remove particulate matter before injection.

-

Internal Standard: An isotopically labeled internal standard (e.g., NEIPA-d₁₀) is typically added to the sample to ensure accurate quantification.

4.1.2. Chromatographic Conditions (Illustrative)

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

4.1.3. Mass Spectrometric Conditions

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for NEIPA and its internal standard are monitored.

Table 2: Example MRM Transitions for NEIPA

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| NEIPA | 117.1 | 79.1 (Quantifier) |

| 117.1 | 43.1 (Qualifier) | |

| NEIPA-d₁₀ | 127.1 | 89.1 |

4.1.4. Method Validation

Any analytical method for the determination of NEIPA must be fully validated according to ICH guidelines to ensure its reliability.[20][23] Validation parameters include:

-

Specificity

-

Linearity

-

Range

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Limit of Detection (LOD)

-

Limit of Quantitation (LOQ)

-

Robustness

Conclusion

N-Nitrosoethylisopropylamine (NEIPA) is a compound of significant interest to the pharmaceutical and chemical industries due to its potential as a genotoxic impurity. A thorough understanding of its nomenclature (CAS 16339-04-1), synthesis via the nitrosation of ethylisopropylamine, and its metabolic activation through cytochrome P450-mediated α-hydroxylation is critical for risk assessment and mitigation. The availability of sensitive and validated analytical methods, such as LC-MS/MS, allows for the effective monitoring and control of NEIPA at trace levels in drug substances and products, ensuring patient safety. This guide provides a foundational, in-depth overview to aid researchers and drug development professionals in their work with this compound.

References

-

Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse. (2024). Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]

-

Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2022). International Journal of Molecular Sciences. [Link]

- Preparation method of N-nitrosamine. (2012).

-

Metabolism of N-nitrosodi-n-propylamine and N-nitrosodiallylamine by isolated rat hepatocytes. (1983). Carcinogenesis. [Link]

-

Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. (2022). Archives of Toxicology. [Link]

-

Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. (2022). ResearchGate. [Link]

-

Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. (2023). European Directorate for the Quality of Medicines & HealthCare. [Link]

-

A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. (2021). Journal of Food and Drug Analysis. [Link]

-

Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023). Chemical Research in Toxicology. [Link]

-

Non-Conventional Methodologies for the Synthesis of N-Nitrosamines. (2022). Chemistry – A European Journal. [Link]

-

Nitrosamine synthesis by nitrosation. Organic Chemistry Portal. [Link]

-

Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse. ResearchGate. [Link]

-

Reaction of amines with nitrous acid. Khan Academy. [Link]

-

Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine. (1995). Carcinogenesis. [Link]

-

Reaction of Amines with Nitrous Acid - Compounds Containing Nitrogen - Chemistry Class 12. (2019). YouTube. [Link]

-

Test method for the determination of NDMA by LC/MS/MS in Valsartan finished products. (2018). [Link]

-

Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). (2020). NIH. [Link]

- Preparation of nitrosamines. (1963).

-

Analysis of an Impurity, N-Nitrosodimethylamine, in Valsartan Drug Substances and Associated Products Using GC-MS. ResearchGate. [Link]

-

Ethylamine reacts with nitrous acid to form A methyl class 12 chemistry CBSE. Vedantu. [Link]

-

Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. (2023). ResearchGate. [Link]

-

Workflows for Quality risk management of nitrosamine risks in medicines. (2022). EFPIA. [Link]

-

Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines. (2020). Chemical Research in Toxicology. [Link]

-

N-Ethyl-N-nitroso-2-propanamine. PubChem. [Link]

-

Workflows for Quality risk management of nitrosamine risks in medicines. (2022). EFPIA. [Link]

-

Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. (2021). Journal of Pharmaceutical Research International. [Link]

-

Cytochrome P450 and Non–Cytochrome P450 Oxidative Metabolism: Contributions to the Pharmacokinetics, Safety, and Efficacy of Xenobiotics. (2018). University of Washington. [Link]

-

Reaction of amines with nitrous acid (video). Khan Academy. [Link]

-

NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals (May 2021). (2021). YouTube. [Link]

-

Cost Effective & Efficient Analytical Method Validation for the Content Estimation of N-Nitrosodimethylamine (NDMA) & N-Nitrosodiethylamine (NDEA) in Itraconazole API. (2020). Research Journal of Pharmacy and Technology. [Link]

-

-

nitrosamine will be formed by the reaction of nitrous acid with (a) ethylamine. (2020). Eduncle. [Link]

-

Sources

- 1. store.usp.org [store.usp.org]

- 2. N-Nitrosoethylisopropylamine | 16339-04-1 | SynZeal [synzeal.com]

- 3. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. N-Ethyl-N-nitroso-2-propanamine | C5H12N2O | CID 27824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. 22. nitrosamine will be formed by the reaction of nitrous acid with (a) ethylamine [scoop.eduncle.com]

- 10. US3090786A - Preparation of nitrosamines - Google Patents [patents.google.com]

- 11. CN102627518B - Preparation method of N-nitrosamine - Google Patents [patents.google.com]

- 12. Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]

- 13. efpia.eu [efpia.eu]

- 14. Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 16. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 18. Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. edqm.eu [edqm.eu]

- 20. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. turkjps.org [turkjps.org]

- 23. bepls.com [bepls.com]

An In-Depth Technical Guide to the Predicted Mechanism of Action of Diethylamine, 1-methyl-N-nitroso-

Section 1: Introduction and Toxicological Context

N-nitroso compounds (NOCs) are a significant class of chemical carcinogens found in various environmental and dietary sources, and as contaminants in pharmaceutical products.[1] Their defining structural feature, the N-nitroso group (-N-N=O), is the basis of their shared mechanism of toxicity. The compound , "Diethylamine, 1-methyl-N-nitroso-," suggests a derivative of N-nitrosodiethylamine (NDEA). Due to the structural ambiguity of the name, this guide will focus on the well-established toxicological pathway of NDEA as a highly probable model for the mechanism of action of its derivatives.[2] N-nitrosamines are not directly reactive with biological macromolecules; they require metabolic activation to exert their carcinogenic effects.[3][4] This process, occurring primarily in the liver, transforms the chemically stable parent compound into a highly reactive electrophile capable of damaging DNA, which is the critical initiating event in their carcinogenicity.[3][5] The enzymes responsible for this activation are predominantly from the Cytochrome P450 (CYP) superfamily.[6][7]

Section 2: Predicted Metabolic Activation Pathway

The carcinogenicity of N-nitrosamines is contingent upon their metabolic activation.[4] This process converts the parent compound into a potent alkylating agent.[8] For NDEA, and predicted for its derivatives, this is a multi-step enzymatic process.

The key initial step is the oxidation of the carbon atom adjacent (at the α-position) to the N-nitroso group, a reaction catalyzed by Cytochrome P450 enzymes.[4][7] While several CYP isoforms can metabolize nitrosamines, CYP2E1 and CYP2A6 have been identified as the major catalysts for the activation of small dialkylnitrosamines like NDEA in human liver microsomes.[9][10][11]

-

α-Hydroxylation : The process begins with the enzymatic hydroxylation of one of the α-carbons on the ethyl groups attached to the nitrosamine nitrogen.[5] This is the rate-limiting and critical step that commits the compound to a toxic pathway.

-

Formation of an Unstable Intermediate : The resulting α-hydroxy-nitrosamine is highly unstable.[7]

-

Spontaneous Decomposition : This intermediate non-enzymatically decomposes, yielding an aldehyde (acetaldehyde in the case of NDEA) and a highly reactive electrophilic species: the ethyldiazonium ion (CH₃CH₂N₂⁺).[5]

This ethyldiazonium ion is the ultimate carcinogen. It is a powerful electrophile that readily attacks nucleophilic sites on cellular macromolecules, most importantly, on the bases within DNA.[5]

Caption: Predicted metabolic activation of N-nitrosodiethylamine (NDEA).

Section 3: Molecular Mechanism of Genotoxicity: DNA Adduct Formation

The primary mechanism of N-nitrosamine-induced carcinogenesis is genotoxicity, resulting from the covalent binding of the electrophilic metabolite to DNA, forming DNA adducts.[1] The ethyldiazonium ion generated from NDEA metabolism can alkylate (add an ethyl group to) various nucleophilic centers in DNA bases.

While several adducts can be formed, the most critical from a mutagenic standpoint are those formed at oxygen atoms of the DNA bases, such as O⁶-ethylguanine (O⁶-EtG) and O⁴-ethyldeoxythymidine (O⁴-EtdT).[12]

-

O⁶-ethylguanine (O⁶-EtG): This is a highly miscoding lesion. During DNA replication, DNA polymerase frequently misinterprets O⁶-EtG as adenine, leading to the incorrect insertion of thymine instead of cytosine. If not repaired before the next round of replication, this results in a permanent G:C to A:T transition mutation.

-

N⁷-ethylguanine (N⁷-EtG): This is often the most abundant adduct formed, but it is less mutagenic than O⁶-EtG.[13] It can, however, destabilize the glycosidic bond, leading to depurination and the formation of an abasic site, which can also be mutagenic if not properly repaired.

The formation and persistence of these adducts, particularly O⁶-EtG, in target tissues are directly correlated with the tumorigenic potential of NDEA.[12]

| Predicted DNA Adduct | Relative Abundance | Mutagenic Potential | Primary Consequence |

| N⁷-ethylguanine | High | Low-Moderate | Depurination, abasic sites |

| O⁶-ethylguanine | Low-Moderate | High | G:C → A:T transition mutations |

| O⁴-ethyldeoxythymidine | Low | High | T:A → C:G transition mutations |

| Phosphate Adducts | Variable | Moderate | DNA strand breaks |

Section 4: Cellular Consequences and Pathological Outcomes

The formation of DNA adducts triggers a cascade of cellular events. The cell attempts to mitigate the damage through DNA repair pathways. However, if the damage is too extensive or if the repair mechanisms are saturated or deficient, several pathological outcomes can occur:

-

Mutagenesis : As described above, replication of adducted DNA templates leads to permanent mutations in the genetic code. If these mutations occur in critical genes, such as proto-oncogenes (e.g., RAS) or tumor suppressor genes (e.g., TP53), they can drive the initiation of cancer.

-

Cytotoxicity and Cell Death : High levels of DNA damage can stall replication forks and induce signaling pathways that lead to programmed cell death (apoptosis), a protective mechanism to eliminate heavily damaged cells.

-

Carcinogenesis : If a cell with critical mutations evades apoptosis and continues to proliferate, it can lead to the clonal expansion of a mutated cell population, ultimately resulting in tumor formation.[2][14] NDEA is a potent hepatocarcinogen in animal models, and this is the predicted primary outcome of chronic exposure to its derivatives.[2]

Section 5: Proposed Experimental Workflows for Mechanistic Validation

To validate the predicted mechanism of action for "Diethylamine, 1-methyl-N-nitroso-", a series of well-established in vitro and analytical experiments should be conducted. The following protocols provide a self-validating framework for investigation.

In Vitro Metabolic Activation and Stability Assay

Objective: To determine if the compound is metabolized by liver enzymes and to measure its metabolic stability. This assay uses liver microsomes, which are subcellular fractions rich in CYP enzymes.[15][16]

Protocol:

-

Preparation : Thaw cryopreserved human liver microsomes (e.g., pooled donor) at 37°C.[17] Dilute to a final protein concentration of 0.5 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).[18]

-

Reaction Mixture : In a microcentrifuge tube, combine the microsomal suspension with the test compound (final concentration, e.g., 1 µM).[18]

-

Pre-incubation : Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.[15]

-

Initiation : Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.[16][18]

-

Time Points : Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[15][16] The reaction in each aliquot is immediately terminated by adding a threefold volume of ice-cold acetonitrile.[16]

-

Controls (Self-Validation System) :

-

Negative Control (-NADPH) : A parallel incubation run for the longest time point without adding NADPH. This confirms that any degradation of the compound is enzyme- and cofactor-dependent.[15]

-

Positive Control : A compound with known metabolic instability (e.g., testosterone, verapamil) is run in parallel to confirm the metabolic activity of the microsomal batch.

-

-

Analysis : Centrifuge the terminated samples to pellet the protein. Analyze the supernatant for the remaining parent compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[16][18] The rate of disappearance of the parent compound is used to calculate its intrinsic clearance.

DNA Adduct Analysis via LC-MS/MS

Objective: To identify and quantify the specific DNA adducts formed after metabolic activation of the test compound.

Caption: Experimental workflow for in vitro DNA adduct analysis.

Protocol:

-

Adduct Formation : Incubate the test compound with calf thymus DNA in the presence of a metabolic activation system (e.g., rat liver S9 fraction, which contains both microsomal and cytosolic enzymes) and NADPH at 37°C.

-

DNA Isolation : After incubation (e.g., 2-4 hours), purify the DNA from the reaction mixture to remove proteins, unbound compound, and metabolites.

-

DNA Hydrolysis : Digest the purified DNA to individual deoxyribonucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.[19]

-

LC-MS/MS Analysis : Analyze the resulting nucleoside mixture using a highly sensitive LC-MS/MS system.[20][21] The system is configured to specifically detect the masses corresponding to predicted adducts (e.g., O⁶-ethyl-2'-deoxyguanosine).

-

Quantification : Compare the signal intensities to those of synthesized, purified standards of the specific adducts to achieve absolute quantification.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To determine if the compound or its metabolites can cause gene mutations.[22] The Ames test uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (His⁻), meaning they cannot produce their own and require it for growth.[23] A mutagenic compound will cause reverse mutations (reversions) that restore the gene function, allowing the bacteria to grow on a histidine-free medium.[24]

Protocol:

-

Strain Selection : Use appropriate Salmonella strains, such as TA100 (for base-pair substitutions) and TA98 (for frameshift mutations).

-

Metabolic Activation : The test must be performed both with and without an exogenous metabolic activation system (liver S9 fraction) to determine if the parent compound or its metabolites are mutagenic.[25][26]

-

Procedure (Plate Incorporation Method) :

-

To molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer control.[26]

-

Pour this mixture onto a minimal glucose agar plate (lacking histidine).

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Scoring and Interpretation :

-

Controls (Self-Validation System) :

-

Negative (Solvent) Control : Determines the spontaneous reversion rate.

-

Positive Control without S9 : A direct-acting mutagen (e.g., sodium azide for TA100).

-

Positive Control with S9 : A known pro-mutagen that requires activation (e.g., 2-aminoanthracene or NDEA itself).

-

Section 6: Summary and Future Directions

The predicted mechanism of action for Diethylamine, 1-methyl-N-nitroso- is analogous to that of N-nitrosodiethylamine (NDEA), a well-characterized genotoxic carcinogen. The core of this mechanism involves:

-

Metabolic activation via CYP-mediated α-hydroxylation to form a reactive ethyldiazonium ion.

-

DNA alkylation by this electrophile to form mutagenic DNA adducts, primarily O⁶-ethylguanine.

-

Induction of gene mutations (G:C to A:T transitions) during DNA replication, leading to cancer initiation.

The proposed experimental workflows provide a robust, multi-pillar approach to confirm this predicted pathway. Future research should focus on quantifying the specific adducts in target cells (e.g., primary human hepatocytes), identifying the precise human CYP isoforms involved, and investigating the efficiency of cellular DNA repair pathways in removing the damage caused by this specific compound.

References

-

A Review on Mechanism of Nitrosamine Formation, Metabolism and Toxicity in In Vivo. Impactfactor. Available at: [Link]

-

Yamazaki, H., et al. (1992). Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes. Carcinogenesis. Available at: [Link]

-

N-Nitrosodiethylamine. Wikipedia. Available at: [Link]

-

A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. PubMed. Available at: [Link]

-

Verna, L., Whysner, J., & Williams, G. M. (1996). N-nitrosodiethylamine mechanistic data and risk assessment: bioactivation, DNA-adduct formation, mutagenicity, and tumor initiation. Pharmacology & Therapeutics. Available at: [Link]

-

Ames test. Wikipedia. Available at: [Link]

-

Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology. Available at: [Link]

-

N-Nitrosodimethylamine. Wikipedia. Available at: [Link]

-

Bellec, G., et al. (1996). High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans. Molecular Carcinogenesis. Available at: [Link]

-

LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship, University of California. Available at: [Link]

-

N-Nitrosodimethylamine. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Hansen, L. L., et al. (2018). Cytochrome P450 2A-Catalyzed Metabolic Activation of Structurally Similar Carcinogenic Nitrosamines: N'-Nitrosonornicotine Enantiomers, N-Nitrosopiperidine, and N-Nitrosopyrrolidine. Chemical Research in Toxicology. Available at: [Link]

-

Rao, T. K., Lijinsky, W., & Epler, J. L. (Eds.). (1984). Genotoxicology of N-nitroso compounds. Plenum Press. Available at: [Link]

-

Lee, Y., et al. (2007). Role of CYP2E1 in Diethylnitrosamine-Induced Hepatocarcinogenesis In vivo. Cancer Research. Available at: [Link]

-

Microsomal Stability. Cyprotex. Available at: [Link]

-

Preparation of mouse liver microsome. Glycoscience Protocols, NCBI. Available at: [Link]

-

He, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences. Available at: [Link]

-

DNA Adductomic Analysis by Data-Independent Mass Spectrometry. LCGC International. Available at: [Link]

-

Wang, M., et al. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International Journal of Molecular Sciences. Available at: [Link]

-

Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. ResearchGate. Available at: [Link]

-

LC–MS/MS Analysis of the Formation and Loss of DNA Adducts in Rats Exposed to Vinyl Acetate Monomer through Inhalation. ACS Publications. Available at: [Link]

-

Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

-

The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. Available at: [Link]

-

Bellec, G., et al. (1996). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Carcinogenesis. Available at: [Link]

-

N-Nitrosodiethylamine in Hepatotoxicity and DNA Damage. Frontiers in Physiology. Available at: [Link]

-

An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. Available at: [Link]

-

Harrington, G. W., et al. (2021). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Chemical Research in Toxicology. Available at: [Link]

-

metabolic stability in liver microsomes. Mercell. Available at: [Link]

-

Ames test ( Technique to determine mutagenic potential). YouTube. Available at: [Link]

-

Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chemical Society Reviews. Available at: [Link]

-

Shank, R. C. (1975). Toxicology of N-Nitroso Compounds. CRC Press. Available at: [Link]

-

Mechanisms of action of N-nitroso compounds. Semantic Scholar. Available at: [Link]

-

Ames Test. Charles River Labs. Available at: [Link]

-

He, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Health and Environmental Sciences Institute. Available at: [Link]

-

Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Available at: [Link]

Sources

- 1. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]

- 2. N-Nitrosodiethylamine - Wikipedia [en.wikipedia.org]

- 3. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. impactfactor.org [impactfactor.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-Nitrosodimethylamine - Wikipedia [en.wikipedia.org]

- 9. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. N-nitrosodiethylamine mechanistic data and risk assessment: bioactivation, DNA-adduct formation, mutagenicity, and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hesiglobal.org [hesiglobal.org]

- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 15. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. researchgate.net [researchgate.net]

- 18. mercell.com [mercell.com]

- 19. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. escholarship.org [escholarship.org]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. Ames test - Wikipedia [en.wikipedia.org]

- 23. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. criver.com [criver.com]

- 27. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

The In Vivo Odyssey of a Procarcinogen: A Technical Guide to the Metabolic Fate of N-nitrosodiethylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the in vivo metabolic fate of N-nitrosodiethylamine (NDEA), a potent hepatocarcinogen. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind experimental designs and analytical methodologies, offering a robust framework for researchers in toxicology, pharmacology, and drug development.

Introduction: The Biological Challenge of N-nitrosodiethylamine

N-nitrosodiethylamine (NDEA), also known by its IUPAC name 1-methyl-N-nitroso-diethylamine, is a member of the nitrosamine class of compounds. It is a light-sensitive, volatile, clear yellow oil soluble in water and organic solvents. Found in tobacco smoke, cured meats, and some industrial products, NDEA is classified as a Group 2A carcinogen, meaning it is probably carcinogenic to humans[1]. The carcinogenicity of NDEA is not inherent to the parent molecule but is a consequence of its metabolic activation within the body[2]. Understanding the intricate pathways of its biotransformation is paramount for assessing its risk to human health and for developing potential strategies for mitigating its toxic effects. This guide will illuminate the in vivo journey of NDEA, from its absorption and distribution to its metabolic activation and the resulting molecular damage.

The Metabolic Gauntlet: Key Pathways of NDEA Biotransformation

The in vivo metabolism of NDEA is a double-edged sword. While some metabolic routes may lead to detoxification, the predominant pathways convert this procarcinogen into highly reactive electrophilic species that can wreak havoc on cellular macromolecules, most notably DNA[3][4]. The liver is the primary site of NDEA metabolism, although other tissues such as the lungs, kidneys, and esophagus also possess metabolic capabilities[4][5].

The metabolic activation of NDEA is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP2E1 and CYP2A6 being the principal catalysts[2][3][6]. These enzymes introduce an oxygen atom into the NDEA molecule, initiating a cascade of chemical transformations.

α-Hydroxylation: The Primary Activation Pathway

The major pathway for NDEA's metabolic activation is α-hydroxylation, which occurs on the carbon atom adjacent to the nitroso group[7]. This enzymatic step, predominantly catalyzed by CYP2E1 and CYP2A6, generates an unstable intermediate, α-hydroxy-N-nitrosodiethylamine. This intermediate spontaneously decomposes to yield acetaldehyde and a highly reactive ethyldiazonium ion (CH₃CH₂N₂⁺)[7]. The ethyldiazonium ion is a potent electrophile that readily reacts with nucleophilic sites on cellular macromolecules, most critically DNA, leading to the formation of DNA adducts[3][7].

β-Hydroxylation: A Minor but Significant Route

A secondary, less prominent metabolic pathway is β-hydroxylation, occurring on the terminal carbon of one of the ethyl groups[7]. This results in the formation of N-nitroso-2-hydroxydiethylamine. While this pathway is considered a detoxification route to some extent, the resulting metabolite can still undergo further metabolic activation[7].

Denitrosation: A Detoxification Pathway

Denitrosation, the enzymatic removal of the nitroso group, represents a potential detoxification pathway for NDEA[8]. This process, also mediated by cytochrome P450 enzymes, can reduce the formation of the ultimate carcinogenic species. However, the balance between activation and detoxification pathways is a critical determinant of NDEA's carcinogenic potential.

The Molecular Scars: DNA Adduct Formation and Carcinogenesis

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis[4]. The ethyldiazonium ion generated from NDEA metabolism is a powerful alkylating agent that covalently binds to DNA bases. Several types of ethylated DNA adducts have been identified, with the most significant in terms of mutagenicity being O⁶-ethylguanine (O⁶-EtG) and O⁴-ethylthymine (O⁴-EtT). These adducts can cause mispairing during DNA replication, leading to G:C to A:T transitions, a hallmark mutation in NDEA-induced tumors[3]. The persistence of these adducts in tissues is a key factor in determining the carcinogenic outcome. Tissues with lower DNA repair capacity are often more susceptible to the carcinogenic effects of NDEA[4].

| DNA Adduct | Significance in Carcinogenesis | Reference |

| O⁶-ethylguanine (O⁶-EtG) | Highly mutagenic, causes G:C to A:T transitions. | [3] |

| O⁴-ethylthymine (O⁴-EtT) | Persistent and mutagenic, contributes to tumor initiation. | [3] |

| N⁷-ethylguanine (N⁷-EtG) | The most abundant adduct, but less mutagenic than O-alkylated adducts. | [3] |

| 3-ethyladenine (3-EtA) | A minor adduct that can also contribute to cytotoxicity. | [9] |

In Vivo Experimental Models: Unraveling the Metabolic Fate

Animal models, particularly rodents, are indispensable tools for studying the in vivo metabolism and carcinogenicity of NDEA[10][11][12]. The choice of animal model, dosing regimen, and sample collection strategy is critical for obtaining meaningful and reproducible data.

Commonly Used Animal Models

Wistar and Sprague-Dawley rats, as well as various strains of mice (e.g., C57BL/6, A/J), are frequently used in NDEA research[2][13]. These models are well-characterized and develop tumors, particularly in the liver, in a dose- and time-dependent manner following NDEA administration[2].

Experimental Protocol for an In Vivo NDEA Metabolism Study in Rats

This protocol provides a general framework for investigating the metabolic fate of NDEA in rats. Specific parameters may need to be optimized based on the research question.

Objective: To determine the pharmacokinetic profile of NDEA and identify its major metabolites in plasma, urine, and liver tissue of rats.

Materials:

-

Male Wistar rats (8-10 weeks old)

-

N-nitrosodiethylamine (NDEA)

-

Vehicle (e.g., sterile saline)

-

Metabolic cages for urine and feces collection

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., syringes, EDTA tubes)

-

Surgical tools for tissue harvesting

-

Liquid nitrogen for snap-freezing tissues

-

Analytical standards for NDEA and its expected metabolites

Procedure:

-

Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to food and water.

-

Dosing: Administer a single intraperitoneal (i.p.) or oral gavage dose of NDEA (e.g., 10-100 mg/kg body weight) dissolved in the vehicle. A control group should receive the vehicle only[2].

-

Sample Collection:

-

Blood: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing[9][14]. Place blood in EDTA tubes and centrifuge to obtain plasma.

-

Urine and Feces: House a separate group of rats in metabolic cages for the collection of urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours)[4][15].

-

Tissues: At the final time point (e.g., 24 or 48 hours), euthanize the animals under deep anesthesia. Perfuse the liver with ice-cold saline to remove blood. Excise the liver and other organs of interest (e.g., kidneys, lungs), weigh them, and snap-freeze in liquid nitrogen. Store all samples at -80°C until analysis.

-

Sources

- 1. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dose-dependent effect of N'-Nitrosodiethylamine on hepatic architecture, RBC rheology and polypeptide repertoire in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Pharmacokinetics of N-nitrodimethylamine and N-nitromethylamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]

- 10. Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. mdpi.com [mdpi.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Clinical Pathology and Sample Collection in the Laboratory Rodent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fda.gov [fda.gov]

Alkyl-Substituted N-Nitrosamines: A Comprehensive Guide to Chemistry, Toxicology, and Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Persistent Challenge of Nitrosamines

The discovery of N-nitrosamine impurities in widely used pharmaceuticals since 2018 has presented one of the most significant challenges to the drug development and manufacturing industry in recent memory.[1][2] These compounds, many of which are potent mutagenic carcinogens, can form at trace levels during the synthesis of active pharmaceutical ingredients (APIs), the formulation of drug products, or even during storage.[3][4] Alkyl-substituted N-nitrosamines, a prominent subgroup, are of particular concern due to their widespread occurrence and the well-documented carcinogenic potential of members like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[3][5][6]

This guide is designed for the hands-on scientist and the strategic drug developer. It moves beyond a mere recitation of facts to explore the fundamental chemistry that governs the formation of these impurities, the bioactivation pathways that determine their toxicity, the sophisticated analytical methodologies required for their detection, and the robust control strategies essential for patient safety. As a Senior Application Scientist, my objective is not just to present protocols but to illuminate the scientific rationale behind them, empowering you to make informed decisions in your own work. We will delve into the causality behind experimental choices and outline the self-validating systems necessary for ensuring the quality and safety of medicines.

Part 1: The Fundamental Chemistry of Alkyl-Substituted N-Nitrosamines

A deep understanding of the chemical nature of N-nitrosamines is the bedrock of any effective risk assessment or mitigation strategy. Their formation is not a random event but a predictable chemical reaction governed by specific molecular precursors and environmental conditions.

Molecular Structure and Chemical Reactivity

Alkyl-substituted N-nitrosamines are characterized by a nitroso group (-N=O) bonded to a nitrogen atom, which is in turn bonded to two alkyl groups (R1, R2).

The key to their carcinogenic activity lies in the chemistry of the α-carbon—the carbon atom adjacent to the amine nitrogen. Metabolic activation, as we will discuss in Part 2, requires at least one hydrogen atom on an α-carbon. The electronic structure of the N-N=O moiety allows for resonance, which influences the molecule's stability and reactivity. While generally stable, N-nitrosamines can be cleaved by UV light and can react with various electrophiles at the oxygen atom to form O-substituted hydroxydiazenium salts.[5][6]

The Core Mechanism of Formation

The formation of N-nitrosamines is a classic electrophilic substitution reaction.[7] The process fundamentally requires three components: a nitrosatable amine (typically a secondary or tertiary amine), a nitrosating agent, and conditions that facilitate the reaction, such as an acidic pH.[2]

-

Nitrosatable Amine: Secondary amines (R₂NH) are the most direct precursors. Tertiary amines (R₃N) can also be a source, often through more complex pathways.

-

Nitrosating Agent: The most common nitrosating agent is nitrous acid (HNO₂), which is formed in situ from nitrite salts (e.g., sodium nitrite, NO₂⁻) under acidic conditions. Other nitrosating agents include dinitrogen trioxide (N₂O₃) and nitrosonium cation (NO⁺).[7]

-

Conducive Conditions: The reaction is typically favored by acidic conditions (pH ~3-5), which promote the formation of the active nitrosating species.

Removing any one of these three factors is sufficient to mitigate the risk of N-nitrosamine formation.[2]

Caption: General pathway for N-nitrosamine formation from a secondary amine and nitrite.

Sources of Precursors in Pharmaceutical Manufacturing

Identifying potential sources of amines and nitrosating agents is the primary goal of a nitrosamine risk assessment.

-

Active Pharmaceutical Ingredients (APIs) and Intermediates: The API synthesis route may use secondary or tertiary amines as reagents or catalysts. The API itself might be a nitrosatable amine.

-

Reagents and Solvents: Solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can degrade to form secondary amines. Reagents containing nitrite, such as sodium nitrite, are a direct and high-risk source.

-

Excipients: Many common excipients have been found to contain trace levels of nitrites.[4] These levels can vary significantly between suppliers and even between different lots from the same supplier.[4]

-

Manufacturing Processes: Conditions such as high temperatures or the use of certain quenching agents can promote nitrosamine formation. Wet granulation, which involves water and heat, can provide a conducive environment if precursors are present.[8]

-

Packaging Materials: Certain packaging components, like nitrocellulose-containing blister foils, can be a source of nitrosating agents.

Part 2: Toxicological Profile and Clinical Risk Assessment

Not all N-nitrosamines are equally carcinogenic. Their potency is intrinsically linked to their chemical structure and how the body metabolizes them. Understanding this mechanism is crucial for establishing safe exposure limits.

The Bioactivation Pathway to Carcinogenicity

Alkyl-substituted N-nitrosamines are not directly carcinogenic; they require metabolic activation to exert their toxic effects.[3] This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3][5][6]

The key step is the enzymatic α-hydroxylation, where a hydroxyl group is added to the carbon atom adjacent to the amine nitrogen.[5][6] This creates a highly unstable α-hydroxy nitrosamine intermediate. This intermediate spontaneously decomposes, leading to the formation of a highly reactive diazonium ion.[5][6] This diazonium ion is a powerful electrophile that can readily alkylate nucleophilic sites on DNA, forming DNA adducts.[3] If these DNA adducts are not repaired by cellular mechanisms, they can lead to mutations during DNA replication, initiating the process of carcinogenesis.[5][6]

Caption: Metabolic activation pathway of an alkyl N-nitrosamine to a DNA-alkylating agent.

Regulatory Framework and Acceptable Intake (AI)

Given their mutagenic potential, regulatory agencies like the U.S. FDA and the European Medicines Agency (EMA) have established stringent control limits.[1][9] The primary tool for this is the Acceptable Intake (AI) limit, which represents a daily exposure level that is considered to pose a negligible cancer risk over a lifetime.

The AI is typically calculated from toxicological data (TD50 values from rodent carcinogenicity studies). For newly identified nitrosamines without sufficient toxicological data, a class-specific "Threshold of Toxicological Concern" (TTC) may be applied.

Table 1: Acceptable Intake (AI) Limits for Common N-Nitrosamines

| N-Nitrosamine Compound | Abbreviation | Acceptable Intake (AI) (ng/day) |

| N-Nitrosodimethylamine | NDMA | 96 |

| N-Nitrosodiethylamine | NDEA | 26.5 |

| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | 96 |

| N-Nitrosodiisopropylamine | NDIPA | 26.5 |

| N-Nitrosoethylisopropylamine | NEIPA | 26.5 |

| N-Nitrosodibutylamine | NDBA | 26.5 |

Source: Data compiled from FDA and EMA guidance documents.

The Risk Assessment Workflow

Regulatory guidance mandates a three-step process for controlling nitrosamine impurities.[1]

-

Step 1: Risk Assessment: A comprehensive evaluation of the manufacturing process for both the API and the finished drug product to identify any potential for nitrosamine formation or contamination.[10]

-

Step 2: Confirmatory Testing: If a risk is identified in Step 1, highly sensitive analytical methods must be used to test for the presence of nitrosamines in the product.

-

Step 3: Mitigation: If confirmatory testing finds nitrosamines above the acceptable limit, manufacturers must implement changes to their process to reduce the impurity to acceptable levels. This may involve process changes, reformulation, or sourcing new materials.[9]

Caption: Regulatory workflow for the identification and control of N-nitrosamine impurities.

Part 3: Analytical Methodologies for Trace-Level Detection

The analytical challenge with nitrosamines is twofold: they are often present at very low concentrations (parts per billion), and they must be detected within complex pharmaceutical matrices without creating them artifactually during the analysis. This requires highly sensitive and selective analytical techniques.

Core Analytical Instrumentation

The gold standard for nitrosamine analysis involves coupling a chromatographic separation technique with a highly sensitive mass spectrometer.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable nitrosamines like NDMA. Often coupled with tandem mass spectrometry (MS/MS) for enhanced selectivity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The most versatile technique, suitable for a wider range of nitrosamines, including less volatile and thermally labile compounds. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides high mass accuracy, which helps to differentiate the target nitrosamine from other matrix components with similar nominal masses.[11]

The choice of technique is critical. For instance, analyzing a drug product containing a thermally labile API would favor an LC-MS method to avoid degradation of the API and potential analytical artifacts. Conversely, for a simple, volatile nitrosamine like NDMA in a clean matrix, GC-MS can provide excellent sensitivity.

Table 2: Comparison of Common Analytical Techniques for Nitrosamine Analysis

| Technique | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages |

| GC-MS/MS | 0.01 - 0.1 ppm | High sensitivity for volatile compounds, robust. | Limited to thermally stable analytes. |

| LC-HRMS | 0.005 - 0.05 ppm | Broad applicability, high selectivity and specificity.[11] | Can be more susceptible to matrix effects. |

| HPLC-UV | > 1 ppm | Widely available, less expensive. | Lacks the sensitivity and specificity for trace analysis. |

Note: LOQ values are approximate and highly dependent on the specific analyte, matrix, and instrument configuration.

Step-by-Step Experimental Protocol: LC-HRMS Analysis of NDMA

This protocol provides a representative workflow. Causality: The choice of a C18 column is based on its ability to retain small, polar molecules like NDMA. The gradient elution is necessary to first focus the analyte on the column and then elute it as a sharp peak, while also clearing more retained matrix components. The use of HRMS provides the necessary selectivity to distinguish NDMA from any background ions at the same nominal mass.

1. Reagents and Materials

-

NDMA certified reference standard

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Syringe filters (0.22 µm, PTFE)

-

Analytical column: C18, 2.1 x 100 mm, 1.8 µm particle size

2. Standard Preparation

-

Prepare a 1.0 mg/mL stock solution of NDMA in methanol.

-

Perform serial dilutions in 50:50 methanol:water to create calibration standards ranging from 0.1 ng/mL to 50 ng/mL. The concentration range should bracket the control limit (e.g., 30% of the AI limit).

3. Sample Preparation

-

Accurately weigh a quantity of powdered drug product equivalent to the maximum daily dose.

-

Add a defined volume of 50:50 methanol:water (e.g., 10 mL).

-

Vortex for 2 minutes, then sonicate for 10 minutes to ensure complete dissolution/extraction.

-

Centrifuge at 4000 rpm for 15 minutes to pellet excipients.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

4. LC-HRMS Instrument Conditions

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Methanol

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: Ramp to 95% B

-

5-7 min: Hold at 95% B

-

7.1-9 min: Return to 5% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Acquisition Mode: Targeted MS/MS or Full Scan with high resolution (>30,000 FWHM)

-

Monitored Ion (for NDMA): Precursor m/z 75.0553, Product ion (for MS/MS) m/z 43.0400

5. System Validation

-

The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and a limit of quantification (LOQ) that is sufficiently below the control threshold (e.g., LOQ ≤ 30% of the acceptable limit for skip testing).[12]

Part 4: Proactive Mitigation and Control Strategies

Once a risk is understood and quantified, the focus shifts to mitigation. The most robust strategies are proactive, aiming to prevent formation rather than removing impurities after the fact.

Raw Material and Supplier Qualification

The principle of "quality by design" begins with raw materials.

-

Excipient Screening: Manufacturers should screen excipients from various suppliers to select those with the lowest nitrite content.[4][9] This requires a sensitive analytical method for nitrite determination.

-

Supplier Qualification Programs: A robust program should be in place that accounts for potential variability in nitrite levels across different lots and suppliers.[4]

Process and Formulation Optimization

Small changes in the manufacturing process or formulation can have a significant impact on nitrosamine levels.

-

pH Control: Maintaining a neutral or basic pH where possible can significantly slow the rate of nitrosation.

-

Use of Inhibitors (Scavengers): Incorporating antioxidants like ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) into the drug product formulation can inhibit nitrosamine formation by competing for the nitrosating agent.[4]

-

Process Modification: Switching from wet granulation to direct compression can eliminate the heat and water that might facilitate nitrosation reactions.[8]

Establishing a Control Strategy

The culmination of the risk assessment and mitigation efforts is the establishment of a formal control strategy. This includes:

-

Setting scientifically justified specification limits for any identified nitrosamine impurity.

-